3-(Chloromethyl)-5-cyclopropylisoxazole

Medicinal Chemistry Chemical Synthesis Building Blocks

3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) is a heterocyclic building block composed of an isoxazole ring substituted with a reactive chloromethyl group at the 3-position and a conformationally constrained cyclopropyl group at the 5-position. Its molecular formula is C7H8ClNO and it has a molecular weight of 157.6 g/mol.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 1060817-59-5
Cat. No. B1593147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-cyclopropylisoxazole
CAS1060817-59-5
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)CCl
InChIInChI=1S/C7H8ClNO/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4H2
InChIKeyOISWOVQSPFYQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5): Chemical Profile and Procurement Data


3-(Chloromethyl)-5-cyclopropylisoxazole (CAS 1060817-59-5) is a heterocyclic building block composed of an isoxazole ring substituted with a reactive chloromethyl group at the 3-position and a conformationally constrained cyclopropyl group at the 5-position [1]. Its molecular formula is C7H8ClNO and it has a molecular weight of 157.6 g/mol [1]. As a research chemical, its primary value lies in the dual functional handle it provides for synthetic elaboration: the chloromethyl group is a potent electrophile for nucleophilic substitution, while the cyclopropyl group influences molecular conformation and metabolic stability in derived bioactive molecules [2].

Why Generic Substitution of 3-(Chloromethyl)-5-cyclopropylisoxazole is Scientifically Unjustified


Simply substituting 3-(Chloromethyl)-5-cyclopropylisoxazole with a structurally similar isoxazole analog (e.g., 3-(chloromethyl)isoxazole or 5-cyclopropylisoxazole) is scientifically unjustified due to the unique combination of a reactive electrophilic handle and a conformationally-restricting substituent. The specific placement of the chloromethyl group dictates the regioselectivity of subsequent derivatization, a process that is known to vary significantly between 3- and 5-chloromethyl isoxazole isomers [1]. Furthermore, the 5-cyclopropyl group is not a passive structural element; it is a privileged scaffold in medicinal chemistry known to improve pharmacological properties such as metabolic stability and target binding conformation, which are absent in simpler alkyl analogs [2].

Quantitative Evidence for Selecting 3-(Chloromethyl)-5-cyclopropylisoxazole Over Analogous Building Blocks


Superior Synthetic Utility: Nucleophilic Reactivity Comparison of 3- vs. 5-Chloromethylisoxazoles

The synthetic utility of 3-(Chloromethyl)-5-cyclopropylisoxazole is fundamentally different from its regioisomer, 5-(chloromethyl)-3-cyclopropylisoxazole (CAS 127450-87-7). In general cycloaddition reactions, the 3-chloromethyl isomers are favored products under certain steric conditions and exhibit different reactivity profiles. For instance, the cycloaddition of nitrile oxides to 1,3-dichloropropene yields a mixture of 4- and 5-(chloromethyl)isoxazoles, with the product ratio being highly dependent on sterics and demonstrating different dehydrochlorination capabilities [1]. This indicates that the position of the chloromethyl group on the isoxazole ring is a critical determinant of reactivity and the outcome of subsequent synthetic steps.

Medicinal Chemistry Chemical Synthesis Building Blocks

Conformational Constraint: Impact of the Cyclopropyl Group on Drug Design Properties

The 5-cyclopropyl substituent provides a significant advantage in drug design by improving metabolic stability and influencing target binding conformation. Research on isoxazole-based FXR agonists has demonstrated that incorporating a cyclopropyl linker is a key strategy for improving ADME (Absorption, Distribution, Metabolism, Excretion) properties. This is in contrast to compounds lacking this conformational constraint, which may exhibit higher metabolic clearance and poorer pharmacokinetic profiles [1].

Medicinal Chemistry Drug Design ADME

Supply Chain and Quality Metrics: Vendor Purity and Pricing Data

Procurement decisions rely on verified purity and availability. Multiple reputable vendors offer 3-(Chloromethyl)-5-cyclopropylisoxazole with a standard purity of 95% [REFS-1, REFS-2]. This is a key metric for ensuring reproducibility in research. Furthermore, its listing as a stock building block (e.g., catalog number OR927159) with defined physical properties (e.g., predicted boiling point of 275.7±25.0 °C at 760 mmHg) provides a reliable baseline for sourcing compared to custom-synthesized or less well-characterized analogs .

Procurement Supply Chain Quality Control

Optimal Research and Industrial Application Scenarios for 3-(Chloromethyl)-5-cyclopropylisoxazole


Medicinal Chemistry: Synthesis of Conformationally Constrained Pharmacophores

This building block is ideally suited for the synthesis of drug candidates requiring a rigid, metabolically stable scaffold. The 5-cyclopropyl group is a well-established moiety for improving the drug-like properties of isoxazole-based molecules, as evidenced by its use in FXR agonists [1]. The chloromethyl handle allows for direct attachment to a variety of nucleophiles, enabling the rapid exploration of structure-activity relationships (SAR).

Agrochemical Discovery: Nematicide and Herbicide Intermediate

The structural features of this compound align with key scaffolds in agrochemical patents. Chloromethylisoxazoles are known to exhibit nematicidal properties, and the cyclopropyl group is a common motif in herbicidal isoxazole derivatives [REFS-2, REFS-3]. This compound can serve as a versatile intermediate for synthesizing novel, patentable agrochemical agents.

Chemical Biology: Development of Activity-Based Probes

The electrophilic chloromethyl group can be used to create covalent probes for target identification studies. By tethering a fluorophore or an affinity tag (e.g., biotin) via nucleophilic displacement of the chloride, researchers can convert this building block into a tool compound for labeling and identifying protein targets within a proteome .

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